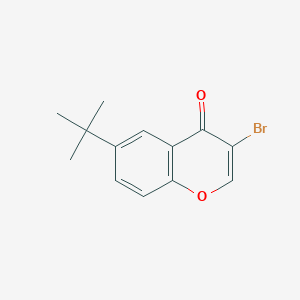![molecular formula C15H19NO3S B11841873 Benzyl 1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxylate CAS No. 902138-00-5](/img/structure/B11841873.png)
Benzyl 1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 1-oxa-4-thia-8-azaspiro[45]decane-8-carboxylate is a chemical compound known for its unique spiro structure, which includes oxygen, sulfur, and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with benzaldehyde in the presence of triethylamine and sodium triacetoxyborohydride . The reaction is carried out in dichloromethane at room temperature, followed by purification through flash chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl 1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-ulcer agent and anticancer activity.
Materials Science: The unique spiro structure makes it a candidate for developing new materials with specific properties.
Biological Studies: Its interactions with biological molecules are studied to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of Benzyl 1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. For instance, in anti-ulcer activity, it may interact with gastric mucosal cells to reduce acidity and promote healing . The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
1-Thia-4-azaspiro[4.5]decane derivatives: Studied for their anticancer properties.
Uniqueness
Benzyl 1-oxa-4-thia-8-azaspiro[45]decane-8-carboxylate stands out due to its unique combination of oxygen, sulfur, and nitrogen in a spiro structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
902138-00-5 |
|---|---|
Fórmula molecular |
C15H19NO3S |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
benzyl 1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C15H19NO3S/c17-14(18-12-13-4-2-1-3-5-13)16-8-6-15(7-9-16)19-10-11-20-15/h1-5H,6-12H2 |
Clave InChI |
MPJOOIBCTDRFTI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC12OCCS2)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(3-((1-Methylpiperidin-4-yl)methyl)imidazo[1,5-a]pyridin-1-yl)acetamide](/img/structure/B11841816.png)



![5-Bromo-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11841851.png)


![tert-Butyl 2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B11841863.png)
![8-Nitro-5H-indolo[3,2-c]quinolin-6(11H)-one](/img/structure/B11841865.png)


